molecular formula C17H23NO4 B2511006 2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902894-46-5

2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2511006
CAS No.: 1902894-46-5
M. Wt: 305.374
InChI Key: VHXDMZRJTKKYGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a 2-methoxyphenyl group, an octahydrobenzo[b][1,4]dioxin group, and an acetamide group. These groups could potentially interact with each other through various non-covalent interactions, affecting the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis, and the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetamide group and the nonpolar methoxyphenyl and octahydrobenzo[b][1,4]dioxin groups .

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study explored the design and synthesis of certain derivatives related to 2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, showing potential anticancer activity. These compounds were tested on various cancer cell lines, revealing notable inhibition against some lines, indicating their relevance in cancer research (Al-Sanea et al., 2020).

Antimicrobial Activity

  • Another study synthesized derivatives of this compound with a focus on their antimicrobial properties. These compounds showed activity against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Gul et al., 2017).

Enzyme Inhibition and Pharmacological Studies

  • Research has also been conducted on derivatives for their enzyme inhibitory properties. These compounds have been tested against specific enzymes like α-glucosidase and acetylcholinesterase, indicating their potential in pharmacological applications (Abbasi et al., 2019).

Development of Chemotherapeutic Agents

  • Studies in the field of chemotherapy have also utilized derivatives of this compound. These studies aim to design and synthesize novel compounds with improved antitumor activity and evaluate their cytotoxic and antimicrobial potential (Kaya et al., 2017).

Exploring Metabolism and Toxicity

  • Investigating the metabolism and toxicity of related compounds is also an area of research. Studies have examined how these compounds are metabolized in human liver microsomes and assessed their potential toxicity, which is crucial for drug development and safety evaluation (Coleman et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with other compounds, and investigating its environmental impact .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-20-14-5-3-2-4-12(14)10-17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDMZRJTKKYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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